molecular formula C30H40N2O B10958890 N-dodecyl-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide

N-dodecyl-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B10958890
M. Wt: 444.7 g/mol
InChI Key: YWUXYWZYOKCHAO-UHFFFAOYSA-N
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Description

N-dodecyl-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various functional groups, making it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dodecyl-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by functionalization to introduce the dodecyl and methylphenyl groups . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-dodecyl-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert specific functional groups to their reduced forms.

    Substitution: Common in modifying the quinoline core or the attached functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-dodecyl-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-dodecyl-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-dodecyl-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its long dodecyl chain enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and diverse reactivity make it a valuable subject for further investigation and application.

Properties

Molecular Formula

C30H40N2O

Molecular Weight

444.7 g/mol

IUPAC Name

N-dodecyl-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C30H40N2O/c1-4-5-6-7-8-9-10-11-12-15-22-31-30(33)28-24(3)29(25-20-18-23(2)19-21-25)32-27-17-14-13-16-26(27)28/h13-14,16-21H,4-12,15,22H2,1-3H3,(H,31,33)

InChI Key

YWUXYWZYOKCHAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=C(C=C3)C)C

Origin of Product

United States

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